N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a sulfonamide group, an ether linkage, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:
Formation of the Ether Linkage: The initial step may involve the reaction of 2-chloroethanol with p-tolyl ethylamine to form the intermediate 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.
Sulfonamide Formation: The intermediate is then reacted with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in microorganisms, thereby exerting antimicrobial effects. The ether and aromatic groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide: Similar structure with a methoxy group instead of a propoxy group.
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-ethoxybenzenesulfonamide: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-3-13-25-18-8-10-19(11-9-18)27(23,24)21-15-20(26-14-12-22)17-6-4-16(2)5-7-17/h4-11,20-22H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHGFVJCORCLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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